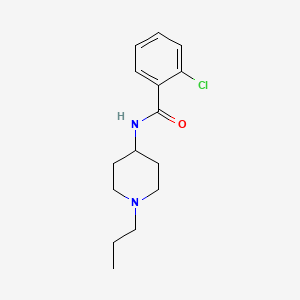
2-chloro-N-(1-propyl-4-piperidinyl)benzamide
Übersicht
Beschreibung
2-chloro-N-(1-propyl-4-piperidinyl)benzamide, also known as CP-122,288, is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential use in treating various neurological disorders, including schizophrenia and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-(1-propyl-4-piperidinyl)benzamide is not fully understood. However, it is believed to act as a selective dopamine D3 receptor antagonist. This is significant because the dopamine D3 receptor has been implicated in the pathophysiology of various neurological disorders, including schizophrenia and drug addiction.
Biochemical and physiological effects:
2-chloro-N-(1-propyl-4-piperidinyl)benzamide has been shown to have a number of biochemical and physiological effects. In animal models of schizophrenia, 2-chloro-N-(1-propyl-4-piperidinyl)benzamide has been shown to reduce the hyperactivity of dopaminergic neurons in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia. 2-chloro-N-(1-propyl-4-piperidinyl)benzamide has also been shown to enhance cognitive function in animal models of Alzheimer's disease. In addition, 2-chloro-N-(1-propyl-4-piperidinyl)benzamide has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific role of this receptor in various neurological disorders. However, one limitation of using 2-chloro-N-(1-propyl-4-piperidinyl)benzamide in lab experiments is its relatively low potency compared to other antipsychotic drugs. This can make it difficult to achieve the desired therapeutic effects at lower doses.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(1-propyl-4-piperidinyl)benzamide. One area of research is the development of more potent analogs of 2-chloro-N-(1-propyl-4-piperidinyl)benzamide with improved therapeutic efficacy. Another area of research is the investigation of the potential use of 2-chloro-N-(1-propyl-4-piperidinyl)benzamide in combination with other drugs for the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 2-chloro-N-(1-propyl-4-piperidinyl)benzamide and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-propyl-4-piperidinyl)benzamide has been studied extensively for its potential use in treating various neurological disorders. It has been shown to have antipsychotic effects in animal models of schizophrenia, as well as cognitive-enhancing effects in animal models of Alzheimer's disease. 2-chloro-N-(1-propyl-4-piperidinyl)benzamide has also been investigated for its potential use in treating drug addiction and anxiety disorders.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-propylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-9-18-10-7-12(8-11-18)17-15(19)13-5-3-4-6-14(13)16/h3-6,12H,2,7-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYNXGOTAFOORB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-propylpiperidin-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4793907.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4793913.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-3-nitrophenyl acetate](/img/structure/B4793915.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide](/img/structure/B4793934.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4793942.png)



![{[4-(2-methyl-2-propen-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4793985.png)
![4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4793991.png)

![methyl 2-({[4-(4-pyridinylmethyl)-1-piperazinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4794021.png)
